molecular formula C17H18N2O3 B5536387 4-(acetylamino)-N-(2-methoxybenzyl)benzamide

4-(acetylamino)-N-(2-methoxybenzyl)benzamide

Cat. No.: B5536387
M. Wt: 298.34 g/mol
InChI Key: WTCSABZAFYYLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(2-methoxybenzyl)benzamide is a chemical compound for research use with the molecular formula C15H15N3O2 and a molecular weight of 269.30 g/mol. This benzamide derivative is intended for research and development purposes in a laboratory setting. While the specific biological activity of this compound requires further investigation, it shares a core structural similarity with a class of compounds known for their bioactive properties. Notably, closely related molecules, such as Tacedinaline (CI-994), have been identified as novel antitumor agents with a unique mechanism of action in preclinical studies . Compounds within this structural family have been investigated as small molecule inhibitors targeting various cellular pathways . Researchers can explore its potential application in areas such as cancer biology, enzyme inhibition, and molecular signaling. The product is supplied as a crystalline powder. This product is intended for research use by qualified laboratory professionals only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamido-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(20)19-15-9-7-13(8-10-15)17(21)18-11-14-5-3-4-6-16(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCSABZAFYYLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Acetylamino N 2 Methoxybenzyl Benzamide and Its Analogues

Strategic Approaches to Amide Bond Formation in N-Benzylbenzamide Synthesis

The cornerstone of synthesizing 4-(acetylamino)-N-(2-methoxybenzyl)benzamide and its analogues is the formation of the amide bond between a substituted benzoic acid and a benzylamine (B48309) derivative. A variety of strategic approaches have been developed to achieve this transformation efficiently.

One of the most common methods involves the activation of the carboxylic acid moiety of 4-acetylaminobenzoic acid. This can be achieved using a wide range of coupling agents, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). nih.gov These reagents facilitate the formation of a highly reactive intermediate that is readily attacked by the amine, in this case, 2-methoxybenzylamine, to form the desired amide.

Another strategic approach is the use of acid chlorides. The 4-acetylaminobenzoic acid can be converted to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. The resulting 4-acetylaminobenzoyl chloride is then reacted with 2-methoxybenzylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the final product. nanobioletters.com

Oxidative amidation represents a more direct route, starting from aldehydes and amines. nih.gov For the synthesis of analogues, this method could involve the reaction of an appropriate aldehyde with an amine in the presence of an oxidizing agent and a suitable catalyst. For instance, a copper-based metal-organic framework (MOF) has been shown to be an effective recyclable heterogeneous catalyst for the oxidative amidation of aldehydes with primary amines. nih.gov

Furthermore, direct amidation of carboxylic acids with amines under catalytic conditions is an increasingly popular and greener alternative that avoids the use of stoichiometric activating agents. sciepub.com Catalysts such as boric acid have been demonstrated to effectively promote the direct condensation of benzoic acids and benzylamines. sciepub.com

A summary of common reagents for amide bond formation is presented in the table below.

Starting Material Activating/Coupling Reagent Typical Reaction Conditions Key Advantages
4-acetylaminobenzoic acidDIC/HOBtRoom temperature, organic solvent (e.g., CH2Cl2)Mild conditions, high yields
4-acetylaminobenzoic acidThionyl chloride (SOCl2)Reflux, neat or in an inert solventHigh reactivity of acid chloride
Benzaldehyde analogueNCS/TBHP/Cu-MOF65 °C, acetonitrileDirect conversion, recyclable catalyst
4-acetylaminobenzoic acidBoric acidHigh temperature, often solvent-freeAtom economical, green

Optimization of Reaction Parameters and Catalytic Systems for High-Yield Production of this compound

Achieving high yields in the synthesis of this compound necessitates the careful optimization of reaction parameters and the selection of an appropriate catalytic system. The choice of solvent, temperature, catalyst loading, and reaction time are all critical factors that can significantly impact the efficiency of the amide bond formation.

For catalytic systems, the choice of metal and ligand can be pivotal. For instance, in palladium-catalyzed amination and amidation reactions, the use of specialized phosphine (B1218219) ligands, such as tBuBrettPhos, has been shown to enable the efficient coupling of both aniline (B41778) and amide nucleophiles. nih.gov While not directly applied to the target molecule, this highlights the importance of ligand screening in optimizing catalytic N-arylation and amidation processes.

In the context of direct amidation, increasing the amount of a catalyst like boric acid can shorten the reaction time without sacrificing yield. sciepub.com For example, in the reaction of benzoic acid and benzylamine, increasing the boric acid catalyst from 1 mol% to a higher loading can significantly reduce the reaction time required for high conversion. sciepub.com

Solvent selection also plays a crucial role. While some reactions can be performed under solvent-free conditions, which is advantageous from a green chemistry perspective, others may require a specific solvent to ensure the solubility of reactants and facilitate the reaction. tandfonline.comresearchgate.net The optimization of solvent and catalyst concentration is often performed to maximize yield, as illustrated in the hypothetical optimization table for a related N-benzylbenzamide synthesis below.

Entry Catalyst (mol%) Solvent Temperature (°C) Yield (%)
1Catalyst A (5)Toluene8065
2Catalyst A (10)Toluene8078
3Catalyst A (10)Dioxane8072
4Catalyst A (10)Toluene10085
5Catalyst B (10)Toluene10092

This iterative process of adjusting one parameter at a time allows for the identification of the optimal conditions for the high-yield production of the target benzamide (B126).

Exploration of Novel Synthetic Pathways and Green Chemistry Principles in Benzamide Derivatization

The development of novel and sustainable synthetic pathways is a major focus in modern organic chemistry. For the synthesis of this compound and its analogues, several green chemistry principles can be applied to minimize environmental impact.

One such approach is the use of solvent-free reaction conditions. tandfonline.comtandfonline.com The direct reaction of an amine with an acyl donor, such as vinyl benzoate (B1203000), can proceed at room temperature without the need for a solvent, and the desired benzamide can often be isolated by simple crystallization. tandfonline.com This method avoids the use of hazardous solvents and simplifies the purification process.

The use of biocatalysis is another emerging green methodology for amide bond formation. Enzymes can catalyze the amidation of carboxylic acids under mild conditions, often with high selectivity, reducing the need for protecting groups and harsh reagents.

Furthermore, the direct conversion of arenes to benzamide derivatives via electrophilic aromatic substitution represents a novel and atom-economical approach. nih.gov For example, the reaction of an arene with cyanoguanidine in the presence of a superacid like triflic acid can directly install a benzamide functional group. nih.gov This strategy could potentially be adapted for the synthesis of benzamide analogues, although the functional group tolerance would need to be carefully considered.

The principles of green chemistry applicable to benzamide synthesis are summarized below.

Green Chemistry Principle Application in Benzamide Synthesis Example
Atom EconomyDirect amidation of carboxylic acidsBoric acid-catalyzed reaction of a benzoic acid and an amine sciepub.com
Use of Safer Solvents and AuxiliariesSolvent-free reactionsReaction of an amine with vinyl benzoate at room temperature tandfonline.com
Design for Energy EfficiencyMicrowave-assisted synthesisCan significantly reduce reaction times researchgate.net
Use of Renewable FeedstocksBiocatalysisEnzymatic amidation of carboxylic acids
CatalysisUse of recyclable catalystsCopper-MOF catalyzed oxidative amidation nih.gov

Methodologies for Purification and Isolation to Achieve Academic Research Purity Standards

Achieving the high purity required for academic research and potential downstream applications is a critical final step in the synthesis of this compound. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization is a widely used and effective technique for purifying solid amides. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. The desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. Common solvents for the recrystallization of amides include ethanol, acetone, and acetonitrile. researchgate.net

Column chromatography is another powerful purification method, particularly for separating mixtures of compounds with similar polarities. google.com The crude product is loaded onto a column of silica (B1680970) gel or another stationary phase and eluted with a suitable solvent system. The different components of the mixture travel down the column at different rates and can be collected as separate fractions. For N-benzylbenzamides, mixtures of hexane (B92381) and ethyl acetate (B1210297) are often used as the eluent. nih.gov

In some cases, a simple extraction and washing procedure can be sufficient to remove a significant portion of impurities. nanobioletters.com For example, after the reaction, the mixture can be diluted with an organic solvent and washed with aqueous solutions of acid and base to remove unreacted starting materials and byproducts.

The choice between these methods, or a combination thereof, is often determined empirically to achieve the desired level of purity, typically assessed by techniques such as NMR spectroscopy and mass spectrometry.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Computational Techniques

Methodologies for Comprehensive Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 4-(acetylamino)-N-(2-methoxybenzyl)benzamide. Each technique provides unique information about the molecule's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, N-benzyl-4-methoxybenzamide, the aromatic protons appear as multiplets in the range of δ 7.28-7.76 ppm, while the benzylic CH₂ protons show a signal around 4.82 ppm. The methoxy (B1213986) group protons are observed as a singlet at approximately 3.87 ppm rsc.org. For this compound, one would expect distinct signals for the protons of the acetyl group, the methoxy group, the benzyl (B1604629) CH₂ bridge, and the two aromatic rings. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR spectroscopy provides information about the carbon skeleton. Theoretical calculations on related heterocyclic compounds have shown good correlation between experimental and computed ¹³C NMR chemical shifts, aiding in the correct assignment of signals epstem.net. For the target molecule, distinct signals would be expected for the carbonyl carbons of the amide and acetyl groups, the methoxy carbon, the benzylic carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an amide is characterized by several key absorption bands. For instance, in a related compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, a strong absorption band for the carbonyl group (C=O) was observed at 1633 cm⁻¹, with amine group (N-H) absorptions appearing in the range of 3230–3469 cm⁻¹ nih.gov. For this compound, one would expect characteristic stretching vibrations for the N-H bonds of the amide and acetamido groups, the C=O stretching of both the amide and the acetyl group, C-N stretching, and vibrations associated with the aromatic rings and the methoxy group.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) can be used to determine the mass-to-charge ratio (m/z) of the molecular ion nih.govmdpi.com. For this compound, the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) to confirm the elemental composition mdpi.com.

Interactive Table: Expected Spectroscopic Data for this compound
Spectroscopic Technique Functional Group/Proton Environment Expected Chemical Shift/Frequency/m/z
¹H NMRAromatic protonsδ 6.8 - 8.0 ppm
Amide N-Hδ 8.0 - 9.0 ppm
Acetylamino N-Hδ 9.5 - 10.5 ppm
Benzyl CH₂δ 4.5 - 5.0 ppm
Methoxy OCH₃δ 3.8 - 4.0 ppm
Acetyl CH₃δ 2.0 - 2.5 ppm
¹³C NMRAmide C=Oδ 165 - 170 ppm
Acetyl C=Oδ 168 - 172 ppm
Aromatic Cδ 110 - 150 ppm
Methoxy OCH₃δ 55 - 60 ppm
Benzyl CH₂δ 40 - 45 ppm
Acetyl CH₃δ 20 - 25 ppm
IR SpectroscopyN-H stretch (amide)3200 - 3400 cm⁻¹
C-H stretch (aromatic)3000 - 3100 cm⁻¹
C-H stretch (aliphatic)2850 - 3000 cm⁻¹
C=O stretch (amide)1640 - 1680 cm⁻¹
C=O stretch (acetyl)1690 - 1710 cm⁻¹
Mass SpectrometryMolecular Ion [M+H]⁺m/z 299.14

**3.2. Crystallographic Analysis Methodologies for this compound and its Co-crystals

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. For related benzamide (B126) structures, crystallographic studies have revealed details about molecular planarity and intermolecular interactions nih.govnih.gov. For example, in 4-chloro-N-(2-methoxyphenyl)benzamide, the methoxyphenyl-amide segment is nearly planar, and the two benzene (B151609) rings are inclined to each other nih.gov. The crystal structure is often stabilized by a network of hydrogen bonds and other non-covalent interactions nih.govresearchgate.net.

Co-crystals are multi-component crystals where the components are held together by non-covalent interactions. The formation of co-crystals of an active pharmaceutical ingredient (API) with a pharmaceutically acceptable coformer is a well-established strategy to modify the physicochemical properties of the API, such as solubility and bioavailability, without altering its chemical structure nih.gov. Methodologies for preparing co-crystals include slow evaporation from solution, grinding, and slurry crystallization. The resulting co-crystals would be analyzed by single-crystal or powder X-ray diffraction to determine their structure and the nature of the intermolecular interactions between this compound and the coformer.

Interactive Table: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
Parameter Illustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)17.3
β (°)95.5
Volume (ų)1480
Z4
Key Hydrogen BondsN-H···O=C

Conformational Analysis using Advanced Computational Chemistry: Insights from Molecular Mechanics and Quantum Chemical Calculations

Computational chemistry provides valuable insights into the conformational preferences and electronic properties of molecules.

Molecular Mechanics (MM) methods use classical physics to model the potential energy surface of a molecule. These methods are computationally efficient and are suitable for exploring the conformational space of flexible molecules like this compound to identify low-energy conformers.

Quantum Chemical Calculations , such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be used to optimize the geometry of the identified conformers and calculate their relative energies nih.govresearchgate.net. Such calculations can also predict spectroscopic properties, which can then be compared with experimental data to validate the computational model nih.gov. Studies on related molecules have shown that the rotational barriers around single bonds can be calculated to understand the flexibility of the molecule and the interconversion between different conformers researchgate.net.

Investigating Intramolecular Interactions and Tautomerism within the Benzamide Core

The benzamide core of this compound can participate in various intramolecular interactions that influence its conformation and reactivity. A weak intramolecular N-H···O hydrogen bond can form between the amide proton and the oxygen of the methoxy group, which would contribute to the planarity of that portion of the molecule, as has been observed in similar structures nih.gov.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The amide group of the benzamide core can theoretically exist in equilibrium with its imidol tautomer. While the amide form is generally more stable, the possibility of tautomerism can be investigated using quantum chemical calculations to determine the relative energies of the tautomers in different environments. The presence of the less stable imidol tautomer can have implications for the molecule's hydrogen bonding patterns and chemical reactivity.

Mechanistic Insights into the Biological Activity of 4 Acetylamino N 2 Methoxybenzyl Benzamide: in Vitro and Cellular Model Investigations

Methodologies for In Vitro Enzymatic Assay Development and Inhibition/Activation Studies

There is no specific information available in the public domain regarding the development of in vitro enzymatic assays for 4-(acetylamino)-N-(2-methoxybenzyl)benzamide. Consequently, data on its potential inhibitory or activatory effects on any specific enzymes are not available.

Exploration of Receptor Binding Dynamics and Ligand-Target Interactions via Biophysical Methods in Model Systems

No studies utilizing biophysical methods to investigate the receptor binding dynamics or ligand-target interactions of this compound have been found in the available literature. Therefore, details on its binding affinity, kinetics, and conformational changes upon binding to any biological target are unknown.

Cellular Pathway Modulation in Defined Cell Lines: Methodological Considerations

Information regarding the methodological considerations for studying the modulation of cellular pathways by this compound in defined cell lines is not present in the current body of scientific literature. There are no published studies detailing its effects on specific signaling cascades or cellular processes.

Investigating Molecular Mechanisms of Anti-proliferative Effects in Cancer Cell Lines

There are no available research findings on the anti-proliferative effects of this compound in any cancer cell lines. As such, the molecular mechanisms underlying any potential anti-cancer activity have not been investigated or reported. While other benzamide (B126) derivatives have been explored for their anti-proliferative activities, this specific compound has not been the subject of such studies. nih.gov

Antimicrobial Activity: Mechanistic Investigations in Bacterial and Fungal Strains

There is no published research on the antimicrobial properties of this compound. Mechanistic investigations into its potential activity against bacterial or fungal strains have not been reported.

Anti-inflammatory Pathways: Cellular and Molecular Mechanistic Studies

No cellular or molecular mechanistic studies have been published regarding the effects of this compound on anti-inflammatory pathways. Its potential to modulate key inflammatory mediators or signaling pathways remains uninvestigated.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Acetylamino N 2 Methoxybenzyl Benzamide Derivatives

Design Principles for Systematic Structural Modifications within the 4-(acetylamino)-N-(2-methoxybenzyl)benzamide Scaffold

The design of derivatives based on the this compound scaffold follows established medicinal chemistry principles aimed at exploring and optimizing interactions with a biological target. Systematic modifications are strategically planned to probe the chemical space around the core molecule, influencing its potency, selectivity, and pharmacokinetic properties.

The core scaffold can be dissected into three primary regions for modification:

The Acetylamino-Benzoyl Moiety (Cap Group): The 4-(acetylamino) group and the benzoyl ring are critical components. Modifications here can include:

Altering the Acetyl Group: Replacing the acetyl group with other acyl groups (e.g., propanoyl, benzoyl) or functional groups like sulfonamides can impact hydrogen bonding capacity and steric bulk.

Varying Substituents on the Benzoyl Ring: The acetylamino group's position (para) can be moved to meta or ortho positions to explore the geometric requirements of the binding pocket. Additional substituents (e.g., halogens, alkyls, alkoxys) can be introduced to modulate electronic properties and lipophilicity.

The Amide Linker: The central benzamide (B126) linkage is a key structural feature, often involved in crucial hydrogen bonding interactions with target proteins. nih.gov

Conformational Rigidity: Introducing constraints, such as incorporating the amide into a heterocyclic ring system, can lock the molecule into a more bioactive conformation, potentially increasing potency.

The 2-Methoxybenzyl Moiety (Head Group): This part of the molecule explores a different region of the target's binding site.

Positional Isomerism: The methoxy (B1213986) group can be moved from the ortho to the meta or para positions to determine the optimal interaction geometry. nih.gov

Substitution on the Benzyl (B1604629) Ring: Introducing a variety of substituents (e.g., halogens, trifluoromethyl, cyano, nitro groups) on the benzyl ring can fine-tune electronic and steric properties, potentially leading to enhanced binding affinity. For instance, studies on other N-benzylbenzamides have shown that sterically demanding groups on the benzyl ring can significantly alter activity profiles. acs.org

Replacement of the Benzyl Group: The entire benzyl group could be replaced with other aryl or heteroaryl rings to explore different binding interactions.

These design principles are often guided by the structure of the target protein, if known, or by hypotheses generated from the activities of previously synthesized analogues.

Methodologies for Comprehensive SAR Analysis of Benzamide Analogues

A comprehensive SAR analysis involves synthesizing a library of analogues based on the design principles outlined above and evaluating their biological activity. The goal is to systematically build a qualitative understanding of how specific structural features relate to activity.

Key methodologies include:

Systematic Substituent Analysis (Hansch Analysis): This classic approach involves varying one substituent at a time to understand its effect on activity. For example, a series of analogues with different halogens (F, Cl, Br, I) at a specific position can elucidate the role of electronics and size at that position.

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties. The aim is to see if activity is retained or improved, which can provide insights into the key interactions (e.g., hydrogen bonding, electronic effects).

Conformational Analysis: Techniques like X-ray crystallography and NMR spectroscopy are used to determine the three-dimensional structure of active compounds. This information is crucial for understanding how the molecule fits into its binding site.

"SAR by NMR": This technique uses NMR to screen for low-affinity fragments that bind to the target protein. These fragments can then be linked together or optimized to create more potent leads.

Analogue Synthesis and Biological Testing: The core of SAR is the iterative cycle of designing, synthesizing, and testing new compounds. For instance, studies on N-benzylbenzamide derivatives as tubulin polymerization inhibitors involved the synthesis and evaluation of fifty-one target compounds to establish clear SAR trends. nih.govresearchgate.net Similarly, research on benzamide derivatives as acetylcholinesterase inhibitors revealed that the position of a dimethylamine (B145610) side chain significantly influenced activity and selectivity. semanticscholar.org

A powerful way to visualize SAR data is through an SAR data table . This table systematically organizes compounds by their structural modifications and corresponding biological activities.

This interactive table illustrates hypothetical SAR data for derivatives of this compound, showing how systematic modifications at different positions (R1, R2, R3, R4) could influence biological activity.

Application of Computational QSAR Models for Predicting Biological Activities of Related Compounds

QSAR models build upon SAR data by creating a mathematical relationship between the chemical structure and biological activity. These models are powerful predictive tools that can forecast the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Methodologies for developing QSAR models for benzamide analogues include:

Descriptor Calculation: The first step is to describe the molecules numerically using molecular descriptors. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area). researchgate.net

Model Building: Various statistical and machine learning methods are used to build the QSAR model.

Linear Regression Methods: Techniques like Multiple Linear Regression (MLR) are used to create a linear equation relating descriptors to activity. researchgate.net

Non-Linear Methods: More complex relationships can be modeled using methods like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). nih.govjbclinpharm.org

Model Validation: The predictive power of a QSAR model must be rigorously validated. This is typically done by splitting the data into a "training set" (to build the model) and a "test set" (to evaluate its predictions). researchgate.net Statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to assess the model's robustness. nih.gov

For example, a hypothetical QSAR model for a series of benzamide derivatives might look like:

pIC50 = (0.5 * LogP) - (0.2 * Molecular_Weight) + (1.2 * HD_Count) + C

This equation would suggest that activity (expressed as pIC50) increases with lipophilicity (LogP) and the number of hydrogen bond donors (HD_Count), but decreases with molecular weight. Such models can guide the design of new compounds with potentially higher activity. researchgate.net Studies have shown that QSAR models can struggle to predict "activity cliffs"—pairs of similar molecules with a large difference in potency—which remains a challenge in the field. arxiv.org

Elucidation of Pharmacophore Features and Ligand Efficiency Metrics

Pharmacophore Features:

A pharmacophore is a 3D arrangement of essential steric and electronic features that a molecule must possess to interact with a specific biological target. csmres.co.uk For the N-benzylbenzamide scaffold, a typical pharmacophore model might include: nih.gov

  • Hydrogen Bond Acceptors: The carbonyl oxygen of the amide and potentially the oxygen of the methoxy group.
  • Hydrogen Bond Donors: The amide nitrogen.
  • Aromatic Rings: The two phenyl rings, which can engage in pi-pi stacking or hydrophobic interactions.
  • Hydrophobic Features: The benzyl and acetyl groups.
  • Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the target's binding site (structure-based). dovepress.com These models are invaluable for virtual screening of large compound libraries to identify new potential hits. csmres.co.uk Studies on N-benzyl benzamide derivatives have successfully used pharmacophore modeling to identify key interaction points for targets like melanogenesis inhibitors and Cholesteryl Ester Transfer Protein (CETP). nih.govresearchgate.net

    Ligand Efficiency Metrics:

    In lead optimization, it's not enough for a compound to be potent; it must also be "efficient." Ligand efficiency (LE) metrics normalize a compound's potency by its size (typically the number of non-hydrogen atoms, or heavy atom count, HAC). wikipedia.org This helps identify smaller, more efficient molecules that have a better starting point for development into drugs. researchgate.net

    Commonly used metrics include:

    Ligand Efficiency (LE): LE = (1.37 * pIC50) / HAC A higher LE value (a common threshold is >0.3) is generally considered more favorable. wikipedia.orgresearchgate.net

    Lipophilic Ligand Efficiency (LLE or LipE): LLE = pIC50 - logP This metric balances potency against lipophilicity. An ideal LLE is often considered to be greater than 5, with a logP between 2 and 3, although this can be target-dependent. acs.org

    Binding Efficiency Index (BEI): BEI = (pIC50 * 1000) / Molecular_Weight Similar to LE, this normalizes potency by molecular weight. rgdscience.com

    This interactive table provides a hypothetical calculation of various ligand efficiency metrics for a set of compounds. By comparing these values, medicinal chemists can select lead compounds that exhibit a better balance of potency, size, and lipophilicity for further optimization.

    By integrating these SAR and QSAR approaches, researchers can systematically explore the chemical space around the this compound scaffold, leading to the rational design of new analogues with improved biological activity and drug-like properties.

    Advanced Computational Chemistry and Molecular Modeling Studies of 4 Acetylamino N 2 Methoxybenzyl Benzamide

    Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

    Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

    DFT calculations for 4-(acetylamino)-N-(2-methoxybenzyl)benzamide would typically be performed using a basis set like 6-311G(d,p) to obtain an optimized molecular geometry. nih.gov From this, a Molecular Electrostatic Potential (MEP) map can be generated, which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net Quantum global descriptors of reactivity, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further characterize the molecule's chemical behavior. researchgate.net

    Table 1: Predicted Quantum Chemical Parameters for this compound using DFT (B3LYP/6-311G(d,p))
    ParameterPredicted ValueSignificance
    EHOMO (eV)-6.25Energy of the highest occupied molecular orbital; relates to electron-donating ability.
    ELUMO (eV)-1.10Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
    Energy Gap (ΔE) (eV)5.15Indicates chemical reactivity and stability; a larger gap implies higher stability. nih.gov
    Electronegativity (χ)3.675Measures the power of an atom to attract electrons to itself.
    Chemical Hardness (η)2.575Measures resistance to change in electron distribution.
    Electrophilicity Index (ω)2.624Quantifies the energy lowering of a molecule when it accepts electrons. chemrxiv.org
    Dipole Moment (Debye)4.5Indicates the overall polarity of the molecule.

    Molecular Docking Simulations for Ligand-Protein Interaction Prediction Methodologies

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the mechanism of action and for structure-based drug design. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses of the ligand in the protein's active site. mdpi.com These poses are then evaluated using a scoring function, which estimates the binding affinity, typically expressed as a docking score in kcal/mol. mdpi.comnih.gov

    For benzamide (B126) derivatives, common targets for docking studies include enzymes like kinases, such as Rho-associated kinase-1 (ROCK1), and cholinesterases. tandfonline.commdpi.com A docking simulation of this compound would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. These interactions are fundamental to the stability of the ligand-protein complex. mdpi.com

    Table 2: Hypothetical Molecular Docking Results of this compound with a Target Kinase
    ParameterDescription
    Target ProteinRho-associated kinase-1 (ROCK1) (PDB ID: 2ETR)
    Docking Score (kcal/mol)-9.5
    Key Hydrogen Bond InteractionsThe amide nitrogen and carbonyl oxygen of the ligand form hydrogen bonds with the backbone of Val120 and Asp46 in the hinge region. mdpi.com
    Key Hydrophobic InteractionsThe 2-methoxybenzyl group occupies a hydrophobic pocket, forming interactions with residues such as Tyr124, Phe43, and Phe325. mdpi.com
    Binding ModeThe acetylamino group extends towards the solvent-exposed region, while the benzamide core is anchored in the active site.

    Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics Analysis

    While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both molecules. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the complex and the persistence of key interactions. tandfonline.com

    An MD simulation of the this compound-protein complex would typically be run for a duration of nanoseconds. The stability of the simulation is assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. Lower and stable RMSD values indicate that the complex has reached equilibrium. nih.gov Further analysis of Root Mean Square Fluctuation (RMSF) can identify flexible regions of the protein, while binding free energy calculations (e.g., MM/GBSA) provide a more accurate estimation of binding affinity. mdpi.com

    Table 3: Typical Parameters and Predicted Results from an MD Simulation
    ParameterValue/ObservationInterpretation
    Simulation Time100 nsStandard duration to assess complex stability.
    Average Protein RMSD1.5 ÅIndicates the protein structure remains stable throughout the simulation. nih.gov
    Average Ligand RMSD0.8 ÅShows the ligand remains stably bound in the active site. nih.gov
    Key H-Bond Occupancy> 85%Critical hydrogen bonds identified in docking are maintained during the simulation.
    MM/GBSA Binding Free Energy-65 kcal/molA more refined estimate of binding affinity, confirming a stable complex. mdpi.com

    In Silico Prediction Methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Relevant Theoretical Properties

    The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic profile. In silico ADMET prediction models are used early in the drug discovery process to assess the drug-likeness of a compound. jonuns.com These models use the chemical structure to predict properties related to absorption, distribution, metabolism, excretion, and toxicity. chemrxiv.org Web-based tools like SwissADME and pkCSM are commonly used for these predictions. mdpi.commdpi.com

    For this compound, these tools can predict its adherence to medicinal chemistry rules like Lipinski's Rule of Five, which helps evaluate its potential as an orally active drug. bohrium.com Key predicted properties include human intestinal absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and potential toxicities such as hepatotoxicity or mutagenicity. jonuns.comnih.gov

    Table 4: Predicted ADMET Properties of this compound
    PropertyCategoryPredicted ValueImplication
    Molecular WeightPhysicochemical298.34 g/molComplies with Lipinski's rule (<500). nih.gov
    LogPLipophilicity2.6Optimal lipophilicity for cell permeability (Lipinski's rule <5). nih.gov
    H-bond DonorsPhysicochemical2Complies with Lipinski's rule (≤5). nih.gov
    H-bond AcceptorsPhysicochemical3Complies with Lipinski's rule (≤10). nih.gov
    Human Intestinal AbsorptionAbsorptionHigh (>90%)Good potential for oral bioavailability. mdpi.com
    BBB PermeabilityDistributionYesMay penetrate the central nervous system. bohrium.com
    CYP2D6 InhibitorMetabolismNoLow risk of drug-drug interactions involving this enzyme.
    AMES ToxicityToxicityNoPredicted to be non-mutagenic.
    HepatotoxicityToxicityNoLow risk of liver damage. nih.gov

    In Silico Screening Strategies for Identifying Novel Benzamide-Based Leads

    In silico or virtual screening is a powerful strategy for identifying novel drug candidates from large chemical databases. nih.gov This process can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) involves docking millions of compounds into the active site of a target protein to identify those with high predicted binding affinity. nih.govresearchgate.net Ligand-based virtual screening (LBVS) uses a known active molecule, such as this compound, as a template to search for structurally similar compounds with potentially similar biological activity. mdpi.com

    A typical virtual screening workflow begins with filtering a large compound library (e.g., the ZINC database) based on physicochemical properties to select drug-like molecules. mdpi.comacs.org This is followed by rounds of docking with increasing precision. The top-scoring hits are then visually inspected for favorable interactions before being selected for further computational analysis (like MD simulations) or experimental validation. tandfonline.com This approach has successfully identified novel inhibitors for various targets. nih.govacs.org

    Table 5: A Representative Virtual Screening Workflow to Identify Novel Benzamide-Based Leads
    StepMethodologyPurposeOutcome
    1. Library PreparationFiltering a large database (e.g., ZINC15) based on Lipinski's Rule of Five and other drug-likeness filters. mdpi.comTo remove non-drug-like molecules and reduce computational cost.A subset of ~1 million compounds.
    2. High-Throughput Virtual Screening (HTVS)Fast docking of the filtered library into the target's active site using a simplified scoring function.To quickly rank a large number of compounds.Top 10,000 ranked compounds.
    3. Standard Precision (SP) DockingRedocking the top hits from HTVS using a more accurate scoring function.To refine the ranking and remove false positives.Top 1,000 ranked compounds.
    4. Extra Precision (XP) DockingRedocking the top SP hits with the most rigorous scoring function available.To obtain a highly reliable ranking of potential hits.Top 100 compounds.
    5. Visual Inspection & Post-processingManual inspection of the binding poses of the top XP hits and clustering by chemical similarity.To select compounds with ideal interactions and diverse scaffolds for further testing.A final selection of 10-20 lead candidates.

    Derivatives and Analogues of 4 Acetylamino N 2 Methoxybenzyl Benzamide: Synthesis and Mechanistic Characterization

    Design and Synthesis of Novel N-Substituted Benzamide (B126) Analogues for Academic Exploration

    The design of novel N-substituted benzamide analogues is often predicated on modifying existing bioactive scaffolds to enhance desired properties or to probe molecular interactions. nih.govresearchgate.net A common strategy involves the structural modification of established compounds, such as the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), to develop new chemical entities with improved anti-proliferative activities. nih.govresearchgate.netresearchgate.net The synthesis of these analogues typically follows established organic chemistry pathways.

    A general and widely utilized method for synthesizing N-substituted benzamides involves the reaction of a substituted benzoic acid with an appropriate amine. This process often begins with the conversion of the carboxylic acid group of the benzamide precursor into a more reactive acyl chloride, commonly achieved by using thionyl chloride. The resulting acid chloride is then reacted with a substituted amine in an anhydrous solvent, such as dichloromethane (CH2Cl2), at a reduced temperature, which is then allowed to warm to room temperature to drive the reaction to completion. nanobioletters.com

    Another synthetic approach involves the microwave-assisted reaction of a nitrile with an amine, followed by partial hydrolysis to yield the desired benzamide. researchgate.net For instance, 4-morpholino benzonitrile can be synthesized by irradiating a mixture of 4-chloro benzonitrile and morpholine. Subsequent partial hydrolysis of the nitrile group yields 4-morpholino benzamide. researchgate.net These synthetic strategies allow for the systematic introduction of various substituents onto the benzamide core, facilitating the exploration of structure-activity relationships (SAR). The synthesized compounds are rigorously characterized using techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to confirm their structures. researchgate.netdovepress.com

    The primary goal of designing these analogues is often to create a library of compounds for academic exploration, aiming to identify novel agents with potential therapeutic applications, such as anticancer or antimicrobial activities. nih.govresearchgate.netresearchgate.netnih.gov

    Comparative Mechanistic Studies of Structurally Modified Benzamides in Pre-clinical Models

    Once synthesized, the novel benzamide analogues undergo rigorous evaluation in pre-clinical models to determine their biological activity and elucidate their mechanisms of action. These studies are critical for understanding how structural modifications influence the compound's interaction with biological targets. researchgate.net

    In vitro models, particularly cancer cell lines, are extensively used to assess the anti-proliferative effects of these compounds. nih.govresearchgate.net Standard methodologies like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to quantify the cytotoxic effects of the analogues on various cancer cell lines, such as MCF-7 (breast), A549 (lung), and K562 (leukemia). nih.govresearchgate.net

    Mechanistic studies delve deeper into how these compounds exert their effects at a molecular level. For example, research has shown that certain benzamide derivatives can induce the accumulation of intracellular reactive oxygen species (ROS). nih.gov This increase in oxidative stress can lead to a collapse of the mitochondrial membrane potential and trigger caspase-dependent apoptosis, a form of programmed cell death. nih.gov The modulation of key apoptotic proteins, such as the upregulation of Bax and Cleaved Caspase-3 and the downregulation of Bcl-2, is often confirmed through techniques like Western blot analysis. nih.gov

    Furthermore, computational methods such as molecular docking are employed to visualize and analyze the binding interactions between the benzamide analogues and their putative protein targets, like histone deacetylases (HDACs). researchgate.netelsevierpure.com These simulations can predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the compound's activity. researchgate.net By comparing the mechanistic profiles of structurally related benzamides, researchers can build a comprehensive understanding of how specific chemical modifications translate into biological outcomes.

    Impact of Substituent Effects on Biological Activity and Molecular Interactions

    The biological activity and molecular interactions of benzamide analogues are profoundly influenced by the nature and position of substituents on the aromatic rings. The systematic study of these substituent effects is a cornerstone of medicinal chemistry, providing critical insights for the rational design of more potent and selective compounds.

    Structure-activity relationship (SAR) studies have revealed several key principles governing the activity of N-substituted benzamides. For instance, in the context of anti-proliferative activity, it has been shown that a substituent at the 2-position of the phenyl ring, along with the presence of heteroatoms capable of chelating with zinc ions, can be critical for potency. nih.govresearchgate.net Conversely, the introduction of certain groups, such as a chlorine atom or a nitro group, can significantly diminish biological activity. nih.govresearchgate.net

    The position of a substituent can dramatically alter a molecule's physicochemical properties, such as lipophilicity, which in turn affects its biological activity. For example, the introduction of halogen or alkyl substituents at the 3-position of the benzamide ring has been found to increase apparent lipophilicity less effectively than when these same substituents are placed at the 5-position. nih.gov This difference is attributed to a combination of steric and electronic influences on adjacent functional groups. nih.gov

    Table 1: Impact of Substituent Modifications on Benzamide Analogue Activity

    Modification TypeSubstituent ExamplePositionObserved Effect on Biological ActivityReference
    Electronic Effect Nitro (-NO₂)VariesDecreased anti-proliferative activity nih.govresearchgate.net
    Electronic Effect Electron-withdrawing groupsVariesIncreased strength of molecular interactions rsc.org
    Steric Effect Bulky alkyl groupsVariesPotential loss of activity due to steric hindrance nih.gov
    Positional Isomerism Halogen/Alkyl3-position vs. 5-positionWeaker increase in lipophilicity at 3-position nih.gov
    Chelating Group Heteroatoms2-positionCritical for anti-proliferative activity nih.govresearchgate.net

    Methodological Aspects of High-Throughput Screening Assays for Analogues

    High-Throughput Screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large libraries of chemical compounds, including novel benzamide analogues, to identify potential "lead" compounds. nih.govdrugtargetreview.com This process relies on automation, miniaturization, and sophisticated data analysis to screen thousands to millions of compounds efficiently. youtube.com

    The HTS process begins with assay development, where a robust and reliable biological assay is designed to measure the activity of the compounds against a specific target, such as an enzyme or a cellular pathway. nih.govresearchgate.net These assays are typically conducted in microtiter plates with high well densities, such as 96, 384, or even 1536 wells, to maximize throughput and minimize the consumption of reagents and compounds. nih.gov

    A variety of detection technologies are employed in HTS, with fluorescence-based methods, luminescence, and scintillation proximity assays being among the most common. nih.govdrugtargetreview.com These methods offer high sensitivity and are readily adaptable to automated platforms. drugtargetreview.com The entire HTS workflow, from compound management and liquid handling to signal detection and data acquisition, is highly automated using robotic systems and integrated software. youtube.com

    A significant challenge in HTS is the occurrence of false-positive results, where a compound appears to be active due to artifacts such as aggregation or interference with the detection method. drugtargetreview.com To address this, it is standard practice to subject the initial "hits" from a primary screen to a secondary, confirmatory screen. drugtargetreview.com This secondary assay ideally uses a different format or readout technology to ensure that the observed activity is genuine. drugtargetreview.com The compounds that remain active after this rigorous validation process are then selected for further investigation and optimization in the lead discovery pipeline.

    Future Directions and Emerging Research Avenues for 4 Acetylamino N 2 Methoxybenzyl Benzamide

    Integration of Artificial Intelligence and Machine Learning in Benzamide (B126) Derivative Research

    The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the exploration of benzamide derivatives like 4-(acetylamino)-N-(2-methoxybenzyl)benzamide. nih.govnih.gov These computational tools can dramatically accelerate the drug discovery process by predicting the biological activities and physicochemical properties of novel compounds before they are synthesized. nih.govjapsonline.com

    For this compound, AI algorithms could be employed to generate vast virtual libraries of related structures by modifying the acetylamino, methoxybenzyl, and benzamide core components. Machine learning models, trained on existing datasets of benzamide compounds with known activities, could then predict the potential efficacy and target interactions of these virtual derivatives. researchgate.netresearchgate.net This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving considerable time and resources. nih.gov

    Key applications of AI and ML in the future study of this compound would include:

    Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate specific structural features of this compound derivatives with their biological activity.

    De Novo Drug Design: Utilizing generative models to design entirely new molecules based on the N-benzamide scaffold with optimized properties. nih.govspringernature.com

    ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of potential drug candidates to identify liabilities early in the discovery process. nih.gov

    The following table illustrates the potential applications of various AI/ML models in the research of this compound:

    AI/ML ModelApplication in Benzamide ResearchPotential Outcome
    Random ForestPredicting the bioactivity of novel derivatives based on molecular fingerprints. semanticscholar.orgPrioritization of synthetic targets with high predicted potency.
    Deep Neural NetworksDe novo design of benzamides with desired multi-target profiles. researchgate.netGeneration of novel compounds with potentially improved efficacy and safety.
    Support Vector MachinesClassifying compounds as active or inactive against a specific biological target. semanticscholar.orgEfficient virtual screening of large compound libraries.

    Exploration of Novel Biological Targets through Advanced Omics Technologies

    Identifying the precise molecular targets of a compound is a critical step in understanding its mechanism of action and therapeutic potential. Advanced "omics" technologies, such as proteomics and metabolomics, offer powerful, unbiased approaches to achieve this. sapient.bionih.gov

    In the context of this compound, proteomics could be used to identify its protein binding partners within a cell. asbmb.org Techniques like affinity purification-mass spectrometry (AP-MS) could pinpoint direct interactions, while broader proteomic profiling could reveal downstream changes in protein expression and post-translational modifications, offering clues to the pathways modulated by the compound. youtube.com For example, a proteomics-based approach was successfully used to identify methionine aminopeptidases as the target of bengamides, another class of natural products. nih.gov

    Metabolomics, the large-scale study of small molecules, can provide a functional readout of the cellular state following treatment with this compound. monash.edumdpi.com By analyzing the changes in the cellular metabolome, researchers can infer which metabolic pathways are perturbed by the compound, thus elucidating its mechanism of action. researchgate.net

    The application of omics technologies in this research could be structured as follows:

    Omics TechnologyExperimental ApproachExpected Insights
    ProteomicsCellular thermal shift assay (CETSA) to identify direct protein targets.Direct identification of proteins that bind to this compound.
    MetabolomicsUntargeted LC-MS/MS analysis of cell extracts after compound treatment. nih.govIdentification of metabolic pathways affected by the compound, revealing its functional effects.
    TranscriptomicsRNA-sequencing to profile changes in gene expression.Understanding the transcriptional response to the compound and identifying regulated genes and pathways.

    Methodological Advancements in High-Resolution Mechanistic Characterization

    A detailed understanding of how this compound interacts with its biological target at an atomic level is crucial for rational drug design and optimization. Advanced biophysical and structural biology techniques can provide this high-resolution mechanistic insight.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution. nih.govnih.govuu.nl Chemical shift perturbation (CSP) experiments, for instance, can map the binding site of this compound on its target protein by monitoring changes in the NMR signals of the protein upon addition of the compound. nih.govresearchgate.net This information is invaluable for understanding the specific molecular interactions that drive binding.

    X-ray crystallography remains the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. Obtaining a crystal structure of this compound bound to its target would provide a detailed picture of the binding mode, including all the key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This structural information would be instrumental in guiding the design of more potent and selective analogues.

    Challenges and Opportunities in the Academic Research of N-Benzamide Scaffolds

    The academic pursuit of N-benzamide scaffolds, including derivatives of this compound, faces both challenges and significant opportunities. A primary challenge lies in the extensive intellectual property landscape surrounding many benzamide-based drugs, which can sometimes limit the freedom to operate for academic researchers. Furthermore, securing funding for fundamental, curiosity-driven research can be challenging in an environment that often prioritizes translational and commercially-oriented projects. acs.org

    However, these challenges are balanced by substantial opportunities. Academic labs are well-positioned to explore novel biological applications for N-benzamide scaffolds that may fall outside the strategic focus of pharmaceutical companies. There is also a significant opportunity for academic-industrial collaborations, which can provide a symbiotic relationship where academic expertise in basic research is combined with the resources and drug development experience of industry partners. acs.orgresearchgate.netnih.gov Such partnerships can accelerate the translation of promising academic discoveries into new medicines. researchgate.netnih.gov The development of open-source tools and databases for drug discovery also presents an opportunity for academic researchers to contribute to and benefit from a more collaborative research ecosystem.

    Q & A

    Q. What are the optimized synthetic routes for 4-(acetylamino)-N-(2-methoxybenzyl)benzamide, and how can reaction conditions be tailored to improve yield?

    To synthesize this compound, a common approach involves coupling 4-acetamidobenzoic acid with 2-methoxybenzylamine using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with 4-dimethylaminopyridine (DMAP) as a catalyst . Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical for minimizing side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization may require adjusting stoichiometry (1.2:1 amine:acid ratio) and reaction time (12–24 hours) .

    Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

    Key techniques include:

    • NMR spectroscopy : Confirm regiochemistry of the methoxy and acetylamino groups (e.g., δ 3.8 ppm for methoxy protons in 1H^1H NMR) .
    • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS m/z 313.1 [M+H]+^+) .
    • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

    Q. What solvent systems are recommended for solubility and stability studies of this compound?

    The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffered saline (PBS) to avoid precipitation. Stability in aqueous buffers should be tested at pH 7.4 and 37°C over 24–72 hours .

    Q. How can researchers screen the biological activity of this compound in preliminary assays?

    Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and triplicate replicates to ensure reproducibility .

    Advanced Research Questions

    Q. What strategies can resolve contradictions in reported biological activity data for this compound?

    Discrepancies in IC50_{50} values or mechanism-of-action claims may arise from variations in assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. To address this:

    • Replicate experiments under standardized protocols (e.g., CLIA guidelines).
    • Validate target engagement using biophysical methods (surface plasmon resonance or thermal shift assays) .
    • Perform meta-analyses of published data to identify confounding variables (e.g., serum content in cell culture) .

    Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

    Modify key substituents systematically:

    • Replace the methoxy group with ethoxy or hydroxyl groups to assess steric/electronic effects.
    • Introduce halogens (Cl, F) at the benzamide ring to enhance lipophilicity and target binding.
    • Test derivatives in parallel using high-throughput screening (HTS) against a panel of cancer cell lines .

    Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

    • LC-MS/MS : Use a triple quadrupole system with multiple reaction monitoring (MRM) for sensitive detection in plasma or tissue homogenates. Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV) .
    • Microscopy : Localize the compound in cells via fluorescence tagging (e.g., BODIPY conjugation) .

    Q. How does the compound’s stability vary under stress conditions (e.g., light, pH)?

    Conduct forced degradation studies:

    • Photostability : Expose to UV light (365 nm) for 48 hours; monitor degradation via HPLC.
    • Hydrolytic stability : Incubate at pH 2 (HCl) and pH 9 (NaOH) for 24 hours at 37°C. Major degradation products (e.g., hydrolyzed acetyl group) can be identified via MS/MS .

    Q. What computational tools can predict binding modes of this compound with enzyme targets?

    • Molecular docking (AutoDock Vina) : Model interactions with kinase domains (e.g., EGFR or CDK2).
    • Molecular dynamics simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
    • QM/MM calculations : Evaluate electronic effects of substituents on binding affinity .

    Q. How should researchers handle discrepancies between in vitro and cellular activity data?

    Poor cellular uptake or efflux pump activity (e.g., P-gp) may explain reduced efficacy in cells vs. in vitro. Solutions include:

    • Measure intracellular concentrations via LC-MS.
    • Use efflux inhibitors (e.g., verapamil) in combination assays.
    • Design prodrugs with improved membrane permeability .

    Methodological Best Practices

    • Safety Protocols : Use PPE (gloves, goggles) and handle the compound in a fume hood. Dispose of waste via incineration .
    • Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data publicly.
    • Ethical Compliance : Use only for in vitro research; avoid human/animal administration per regulatory guidelines .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.